Propachlor-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

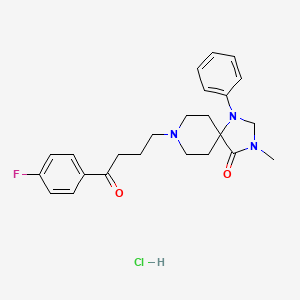

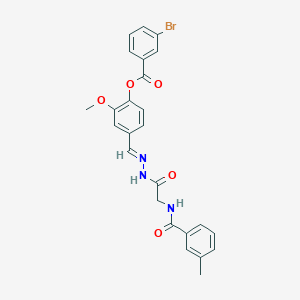

Propachlor-d7, also known as 2-Chloro-N-isopropyl-d7-acetanilide, is a deuterated form of the herbicide propachlor. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C11H7D7ClNO and a molecular weight of 218.73 g/mol .

Méthodes De Préparation

The synthesis of Propachlor-d7 involves the deuteration of propachlor. This process typically includes the introduction of deuterium atoms into the isopropyl group of propachlor. The reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving specialized equipment and reagents to achieve high purity and yield .

Analyse Des Réactions Chimiques

Propachlor-d7 undergoes various chemical reactions, including nucleophilic substitution and dechlorination. One notable reaction is the dechlorinating transformation through nucleophilic substitution by dithionite on the surface of alumina. This reaction results in the formation of sulfur nucleophile substituted compounds, such as propachlor dithionite and propachlor ethanesulfonic acid . Common reagents used in these reactions include dithionite and alumina, with reaction conditions such as higher pH and temperature promoting the transformation .

Applications De Recherche Scientifique

Propachlor-d7 is widely used in scientific research due to its deuterated nature, which makes it an ideal analytical standard. It is employed in various fields, including chemistry, biology, medicine, and industry. In environmental and food safety research, this compound is used to develop sensitive and selective sensors for detecting propachlor residues. These sensors often incorporate advanced materials like molecularly imprinted polymers and gold nanoparticles to enhance detection capabilities . Additionally, this compound is used in studies investigating the environmental fate and transformation of herbicides, providing insights into their degradation pathways and potential impacts on ecosystems .

Mécanisme D'action

The primary mechanism of action of propachlor, and by extension Propachlor-d7, involves the inhibition of protein biosynthesis. Studies have shown that propachlor inhibits the elongation of roots in plants by affecting nascent protein biosynthesis. This inhibition occurs prior to any observed reduction in RNA synthesis, suggesting that the primary effect is on protein biosynthesis, with secondary effects on nucleic acid synthesis . Additionally, the dechlorination of propachlor through nucleophilic substitution by dithionite involves the formation of sulfur nucleophile substituted compounds, indicating a bimolecular nucleophilic substitution mechanism .

Comparaison Avec Des Composés Similaires

Propachlor-d7 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Similar compounds include other chloroacetanilide herbicides such as alachlor, metolachlor, and acetochlor. These compounds share similar chemical structures and herbicidal properties but differ in their specific applications and environmental behaviors. The deuteration of this compound enhances its stability and makes it a valuable analytical standard for research purposes .

Propriétés

Formule moléculaire |

C11H14ClNO |

|---|---|

Poids moléculaire |

218.73 g/mol |

Nom IUPAC |

2-chloro-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-phenylacetamide |

InChI |

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,9D |

Clé InChI |

MFOUDYKPLGXPGO-SCENNGIESA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C1=CC=CC=C1)C(=O)CCl |

SMILES canonique |

CC(C)N(C1=CC=CC=C1)C(=O)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)

![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)